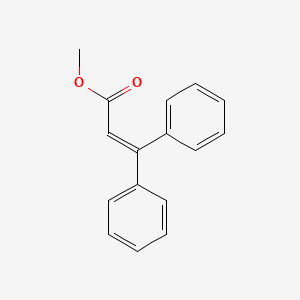
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a naphthalene ring system substituted with hydroxy, sulfonic acid, and diazenyl groups. This compound is commonly used as a dye in various industrial applications due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid typically involves an azo coupling reaction. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 8-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels. The final product is isolated through filtration, washing, and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like sulfuric acid and chlorosulfonic acid are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The hydroxy and sulfonic acid groups enhance its solubility and binding affinity to various substrates. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonate
- Disodium 6-hydroxy-5-((4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C16H12N2O7S2 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
8-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-16-8-7-15(13-6-5-12(9-14(13)16)27(23,24)25)18-17-10-1-3-11(4-2-10)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
Clave InChI |
REFKIHUNXIHIKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)


![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)







![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)

